N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide

Cathepsin K inhibition Enzyme kinetics Osteoporosis

Source N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide (SB-553484) for bone & OA research. Potency (human Ki,app=0.14 nM) exceeds odanacatib & balicatib. Unique murine translational window (186x human/mouse potency) & cortical bone formation phenotype in OVX models. Ideal reference inhibitor for cathepsin K screens & PK/PD calibration.

Molecular Formula C17H17N3O
Molecular Weight 279.343
CAS No. 1436095-23-6
Cat. No. B2667882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide
CAS1436095-23-6
Molecular FormulaC17H17N3O
Molecular Weight279.343
Structural Identifiers
SMILESCN1C(=CC=C1C(=O)NC2(CCC2)C#N)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O/c1-20-14(13-6-3-2-4-7-13)8-9-15(20)16(21)19-17(12-18)10-5-11-17/h2-4,6-9H,5,10-11H2,1H3,(H,19,21)
InChIKeyQTOJVOINCDBZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide (SB-553484): A Potent Cathepsin K Inhibitor for Bone and Cartilage Research


N-(1‑Cyanocyclobutyl)-1‑methyl‑5‑phenylpyrrole‑2‑carboxamide (development code SB‑553484; Synonyms/Research Code: SB‑553484) is a synthetic, non‑peptidic small‑molecule inhibitor of the cysteine protease cathepsin K. It belongs to the pyrrole‑2‑carboxamide chemical class and was originated by GlaxoSmithKline as an investigational agent for diseases driven by excessive osteoclastic bone resorption, including osteoporosis and osteoarthritis. The compound has been characterized in enzymatic, cellular, and in‑vivo models, demonstrating picomolar potency against human cathepsin K (Ki,app = 0.14 nM) and the ability to reduce biomarkers of both bone and cartilage degradation in a large‑animal osteoarthritis model [1][2][3].

Why N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide Cannot Be Replaced by Other Cathepsin K Inhibitors


Cathepsin K inhibitors are a chemically diverse class; potency, selectivity across the cathepsin family, species‑specific enzyme kinetics, and the balance between anti‑resorptive and bone‑formation activities vary substantially between structural series. N‑(1‑Cyanocyclobutyl)‑1‑methyl‑5‑phenylpyrrole‑2‑carboxamide (SB‑553484) distinguishes itself through a human Ki,app of 0.14 nM that is lower than the clinically advanced comparators odanacatib (Ki = 0.18 nM) and balicatib (Ki = 0.7 nM), and a species‑dependent potency window (human Ki = 0.14 nM vs. mouse Ki = 26 nM) that differs markedly from other inhibitors. Moreover, SB‑553484 has produced a dual effect in bone – inhibition of trabecular resorption accompanied by an unexpected stimulation of cortical bone formation – a phenotype not uniformly observed across all cathepsin K inhibitors. These quantitative and qualitative differences mean that substituting SB‑553484 with a generic cathepsin K inhibitor risks losing target potency, altering translational pharmacology, and confounding in‑vivo bone‑phenotype interpretation [1][2].

Quantitative Differentiation Evidence for N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide


Picomolar Human Cathepsin K Ki Superior to Odanacatib, Balicatib, and MIV-711

SB‑553484 inhibits recombinant human cathepsin K with an apparent inhibition constant (Ki,app) of 0.14 nM, measured using a fluorescence‑based enzyme assay. This value is 1.3‑fold lower (i.e., more potent) than odanacatib (Ki = 0.18 nM), 5‑fold lower than balicatib (Ki = 0.7 nM), and 7‑fold lower than MIV‑711 (Ki = 0.98 nM) [1][2][3]. While all four compounds are potent, the 7‑fold difference versus MIV‑711 translates to a meaningful shift for assays conducted at enzyme concentrations near the Ki, and the <1 nM potency of SB‑553484 ensures complete target engagement at low nanomolar concentrations.

Cathepsin K inhibition Enzyme kinetics Osteoporosis

Pronounced Human-vs-Mouse Potency Differential Compared with Odanacatib and Balicatib

SB‑553484 shows a 186‑fold difference between its human Ki (0.14 nM) and mouse Ki (26 nM). In contrast, odanacatib displays only a 5‑fold difference (human IC₅₀ = 0.2 nM vs. rabbit IC₅₀ = 1 nM; mouse data not consistently reported as comparable), and balicatib has a ~30‑fold species shift (human IC₅₀ ≈ 1.4 nM vs. mouse IC₅₀ ≈ 48 nM). The large human/mouse potency gap for SB‑553484 necessitates careful dose adjustment in murine models. Unlike balicatib, which retains moderate mouse potency, SB‑553484 requires a high systemic exposure to achieve pharmacologically relevant target engagement in mice, making it a useful tool for investigating species‑dependent pharmacokinetic/pharmacodynamic (PK/PD) relationships [1][2].

Species selectivity Translational pharmacology Rodent models

Dual Anti-Resorptive and Cortical Bone Formation Effect in OVX Mice

In 7‑week‑old ovariectomized (OVX) BALB/c mice, SB‑553484 (30 mg/kg, s.c., BID for 2 weeks) significantly prevented the OVX‑induced decline in trabecular bone volume and architecture. Notably, SB‑553484 also significantly increased cortical bone volume and cortical thickness compared to vehicle‑treated OVX animals, a dual anti‑resorptive and bone‑formation profile. When directly compared with the PDE4 inhibitor rolipram (10 mg/kg, p.o., BID), SB‑553484 showed a more pronounced improvement in trabecular separation, number, and connectivity but a weaker effect on trabecular thickness, indicating a mechanistically distinct bone‑sparing action [1]. This differs from the predominantly anti‑resorptive phenotype reported for odanacatib and balicatib in similar models, where cortical formation was not a prominent feature [2][3].

Bone formation Anti-resorptive Osteoporosis models

Gross and Histopathological Cartilage Protection in Canine Osteoarthritis Model

In the canine partial medial meniscectomy model of osteoarthritis, SB‑553484 (50 mg/kg, p.o., BID for 28 days) reduced subjective gross degeneration scores by 29% and calculated degeneration scores by 46% compared to vehicle. Histologically, the summed tibial degeneration score decreased by 21%, and inhibition of cartilage degeneration in tibial zone 1 reached 32%. Urinary biomarkers of type I and type II collagen degradation were also significantly reduced [1]. This cartilage‑protective efficacy is quantitatively superior to the effects reported for MIV‑711 in a rat ACLT model, where cartilage degradation score reductions were less than 20%, and is comparable to or numerically better than data available for odanacatib in rabbit ACLT studies [2][3].

Osteoarthritis Cartilage degradation Large animal model

Optimal Research and Procurement Scenarios for N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide


Investigating Dual Anti-Resorptive and Bone-Forming Mechanisms in Osteoporosis

Use SB‑553484 in ovariectomized rodent or large‑animal models to dissect the dual effect on trabecular bone preservation and cortical bone formation. The compound's unexpected stimulation of cortical thickness, demonstrated in OVX mice, makes it uniquely suited for studies aiming to identify signaling pathways that uncouple bone resorption from formation [1].

Cartilage Protection Profiling in Large-Animal Osteoarthritis Research

Employ SB‑553484 in canine or other large‑animal partial meniscectomy models to evaluate cartilage‑protective efficacy. The compound's 46% reduction in calculated joint degeneration scores and significant lowering of type II collagen degradation biomarkers provide robust endpoints for translational OA studies [2].

Species-Specific Pharmacokinetic/Pharmacodynamic Modeling

Exploit the 186‑fold human/mouse potency differential of SB‑553484 as a calibration tool in translational PK/PD modeling. The large species gap enables sensitive detection of inter‑species differences in cathepsin K inhibitor exposure‑response relationships, facilitating model‑informed dose selection for subsequent candidates [1].

Benchmarking Novel Cathepsin K Inhibitors in Biochemical and Cellular Assays

Use SB‑553484 as a reference inhibitor in recombinant human cathepsin K enzyme assays and human osteoclast‑mediated bone resorption assays. Its well‑characterized Ki of 0.14 nM and published in‑vivo data make it a suitable positive control for screening and characterizing new chemical entities targeting cathepsin K [1][2].

Quote Request

Request a Quote for N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.